![molecular formula C23H18N4O4 B2355300 3-(2-furylmethyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione CAS No. 1207033-69-9](/img/structure/B2355300.png)
3-(2-furylmethyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furylmethyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18N4O4 and its molecular weight is 414.421. The purity is usually 95%.
BenchChem offers high-quality 3-(2-furylmethyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-furylmethyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Applications
- Synthesis and Herbicidal Evaluation: This compound has been studied for its potential in herbicide development. Research on triketone-containing quinazoline-2,4-dione derivatives, including this compound, revealed promising herbicidal activity against various weeds. These compounds showed significant potential for weed control with superior crop selectivity compared to existing herbicides (Wang et al., 2014).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity: This compound has been explored for its antimicrobial properties. Studies on related 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one derivatives have shown efficacy against various bacterial and fungal species. This suggests the potential of this compound in antimicrobial applications (Gupta et al., 2008).
Chemical Synthesis and Characterization
- Vibrational Spectroscopic Studies and Chemical Fixation: Research on this compound includes vibrational spectroscopic studies for potential chemotherapeutic applications and chemical fixation of CO2 to synthesize functionalized derivatives. Such studies contribute to understanding the compound's chemical properties and potential pharmaceutical applications (Sebastian et al., 2015); (Vessally et al., 2017).
Applications in Organic Synthesis
- Catalytic Synthesis of Quinazoline Derivatives: This compound has been used in the catalytic synthesis of quinazoline-2,4(1H,3H)-dione derivatives. Research in this area focuses on developing environmentally friendly and efficient methods for synthesizing these compounds, which are key intermediates in pharmaceutical industries (Patil et al., 2009); (Lu et al., 2014).
Potential in Anticancer Research
- Synthesis and Cytotoxic Evaluation: There has been significant interest in modifying nitrogen-rich heterocyclic compounds like quinazolinones for potential anticancer applications. Studies on derivatives of this compound have shown promising cytotoxic activity in various cell lines, indicating its potential as an anticancer agent (Poorirani et al., 2018).
Environmental Chemistry
- Green Chemistry Perspectives: The synthesis and applications of this compound are also studied under green chemistry protocols, focusing on sustainable and environmentally friendly approaches. This includes the use of cerium oxide nanoparticles as heterogeneous catalysts and other green chemistry methodologies (Gharib et al., 2013).
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-15-7-2-3-9-17(15)21-24-20(31-25-21)14-26-19-11-5-4-10-18(19)22(28)27(23(26)29)13-16-8-6-12-30-16/h2-12H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOLDXUISWTWOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

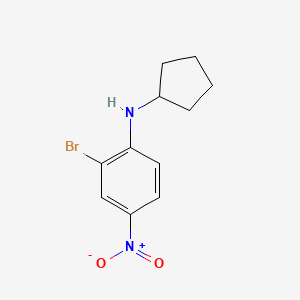
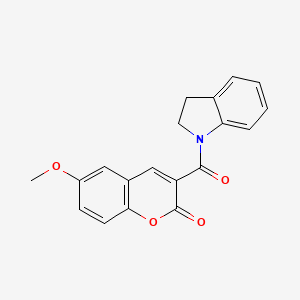
![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2355223.png)

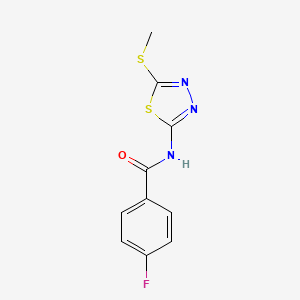
![N-[(3,4-Dimethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2355227.png)
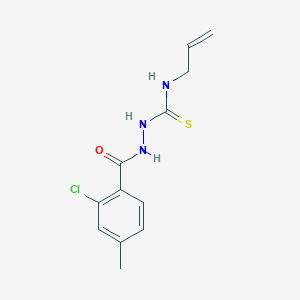
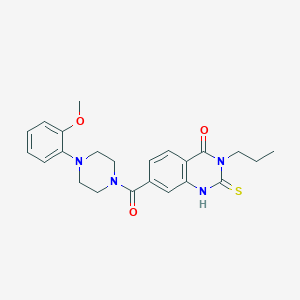
![2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2355230.png)

![6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2355233.png)
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2355235.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2355237.png)
![3-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2355238.png)